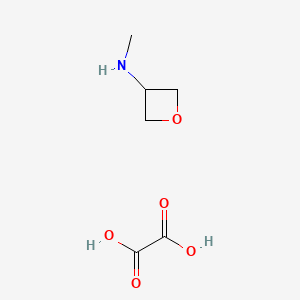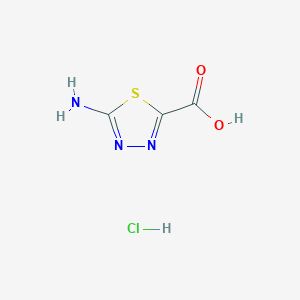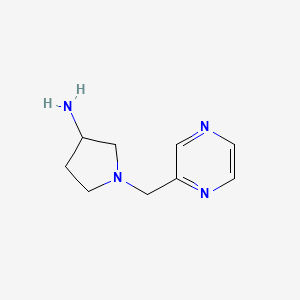
4-Methoxyisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 4-position and a nitrile group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoquinoline-1-carbonitrile typically involves the functionalization of isoquinoline derivatives. One common method includes the reaction of 4-methoxyisoquinoline with cyanogen bromide under basic conditions to introduce the nitrile group at the 1-position. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formylisoquinoline-1-carbonitrile.
Reduction: 4-Methoxyisoquinoline-1-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
4-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 4-Methoxyisoquinoline-1-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
相似化合物的比较
4-Methoxyisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
4-Hydroxyisoquinoline-1-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
4-Methylisoquinoline-1-carbonitrile:
4-Chloroisoquinoline-1-carbonitrile: Contains a chloro group, which can significantly alter its reactivity and biological interactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-7-13-10(6-12)8-4-2-3-5-9(8)11/h2-5,7H,1H3 |
InChI 键 |
PUGSQFQRCCSZGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)


![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)



![1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B11911097.png)
![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)



